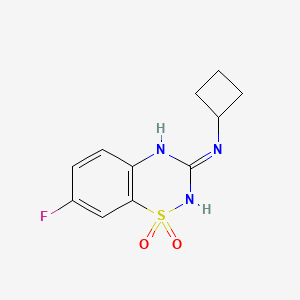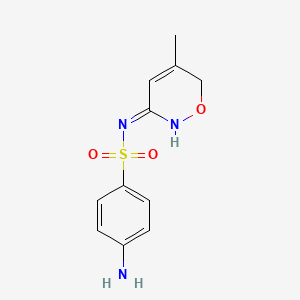![molecular formula C11H18O B12565009 1,3,3-Trimethylbicyclo[2.2.2]octan-2-one CAS No. 144340-75-0](/img/structure/B12565009.png)
1,3,3-Trimethylbicyclo[2.2.2]octan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,3-Trimethylbicyclo[2.2.2]octan-2-one is a bicyclic ketone with a unique structure that makes it an interesting subject of study in organic chemistry. This compound is known for its stability and distinctive reactivity, which has led to its use in various synthetic applications and research studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3,3-Trimethylbicyclo[2.2.2]octan-2-one can be synthesized through several methods. One common approach involves the preparation of key intermediates such as 6-endo-formyl-1,3,3-trimethylbicyclo[2.2.2]octan-2-one and 6-endo-acetyl-1,3,3-trimethylbicyclo[2.2.2]octan-2-one from 2-methylbenzoic acid . These intermediates are then subjected to further reactions to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions
1,3,3-Trimethylbicyclo[2.2.2]octan-2-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo substitution reactions, particularly at the ketone group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.
Applications De Recherche Scientifique
1,3,3-Trimethylbicyclo[2.2.2]octan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fragrances and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,3,3-Trimethylbicyclo[2.2.2]octan-2-one involves its interaction with various molecular targets and pathways. The specific details of these interactions depend on the context in which the compound is used. For example, in biological systems, it may interact with enzymes or receptors to exert its effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,3-Trimethyl-2-oxabicyclo[2.2.2]octane: This compound has a similar bicyclic structure but contains an oxygen atom in place of the ketone group.
2-Oxabicyclo[2.2.2]octan-6-one: Another similar compound with a different functional group arrangement.
Uniqueness
1,3,3-Trimethylbicyclo[2.2.2]octan-2-one is unique due to its specific ketone functionality and the stability of its bicyclic structure. This makes it particularly useful in synthetic applications where stability and reactivity are crucial.
Propriétés
Numéro CAS |
144340-75-0 |
|---|---|
Formule moléculaire |
C11H18O |
Poids moléculaire |
166.26 g/mol |
Nom IUPAC |
1,3,3-trimethylbicyclo[2.2.2]octan-2-one |
InChI |
InChI=1S/C11H18O/c1-10(2)8-4-6-11(3,7-5-8)9(10)12/h8H,4-7H2,1-3H3 |
Clé InChI |
SMWQXDIDJQZSOE-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2CCC(C1=O)(CC2)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N~1~-(2-{4-[2-(Trimethoxysilyl)ethyl]phenyl}ethyl)ethane-1,2-diamine](/img/structure/B12564928.png)
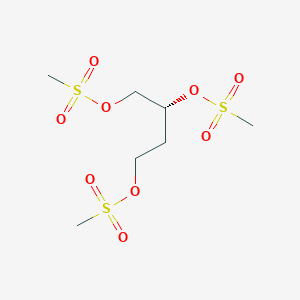
![5-[1,2,2,2-Tetrafluoro-1-(heptafluoropropoxy)ethyl]furan-2(5H)-one](/img/structure/B12564955.png)
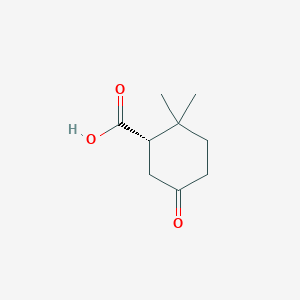
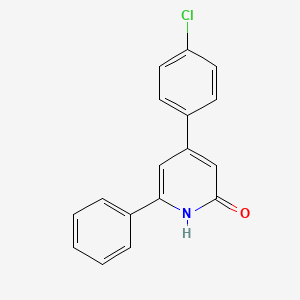

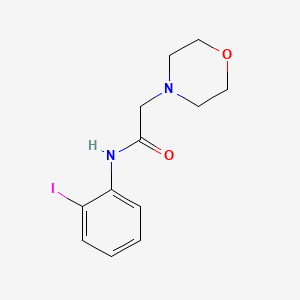
![3-([2,2'-Bithiophen]-5-yl)-3-(thiophen-2-yl)-3H-naphtho[2,1-b]pyran](/img/structure/B12564979.png)



